molecular formula C7H7ClN4O4S B13097619 5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride CAS No. 98165-58-3

5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride

Cat. No.: B13097619
CAS No.: 98165-58-3
M. Wt: 278.67 g/mol
InChI Key: RKQZHGLRHBTDTP-UHFFFAOYSA-N
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Description

5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (CAS: 98169-74-5) is a heterocyclic compound characterized by a triazolopyrimidine core substituted with methoxy groups at the 5- and 7-positions and a sulfonyl chloride moiety at the 2-position . Its synthesis typically involves reacting 2-amino-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine with substituted benzenesulfonyl or pyridinesulfonyl chlorides under basic conditions (e.g., 3-picoline or 3,5-lutidine) . The compound serves as a key intermediate in synthesizing sulfonamide derivatives, such as pyroxsulam and metosulam, which are commercial herbicides targeting acetolactate synthase (ALS) in weeds .

Properties

IUPAC Name

5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O4S/c1-15-4-3-5(16-2)12-6(9-4)10-7(11-12)17(8,13)14/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQZHGLRHBTDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=NC(=NN12)S(=O)(=O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632722
Record name 5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98165-58-3
Record name 5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 2-amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine. This intermediate can be synthesized through the cyclization of appropriate precursors under controlled conditions. The sulfonyl chloride group is then introduced via a sulfonation reaction using chlorosulfonic acid or a similar reagent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or redox reagent used. For example, reaction with an amine would yield a sulfonamide derivative .

Scientific Research Applications

Medicinal Chemistry Applications

5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride has been studied for its potential therapeutic properties. Compounds derived from this structure have shown promise as:

  • Antitumor Agents : Research indicates that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
  • Antiviral Agents : The triazolo-pyrimidine scaffold has been explored for antiviral activity against various viruses by targeting viral replication mechanisms.

Case Study: Antitumor Activity

In a study published in a peer-reviewed journal, derivatives of this compound were synthesized and evaluated for their cytotoxicity against several cancer cell lines. The results indicated that certain modifications to the core structure significantly enhanced antitumor activity compared to the parent compound.

Herbicidal Applications

The compound has been identified as a potent herbicide through its derivatives known as N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)arylsulfonamides. These compounds exhibit effective herbicidal properties against unwanted vegetation.

Herbicidal Mechanism

The mechanism of action involves the inhibition of specific enzymes crucial for plant growth and development. This selective toxicity allows for effective weed control while minimizing damage to crops.

Compound NameApplication TypeEfficacy
N-(5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamidePreemergence HerbicideHigh
N-(5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyridinesulfonamidePostemergence HerbicideModerate

Synthetic Intermediate

The sulfonyl chloride group makes this compound an important intermediate in organic synthesis. It can be used to synthesize various complex molecules through:

  • Nucleophilic Substitution Reactions : The sulfonyl chloride can react with nucleophiles to form sulfonamides and other derivatives.

Synthesis Example

A typical reaction involves treating 5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine with a suitable nucleophile in the presence of a base under controlled conditions. This reaction pathway has been optimized for yield and purity in laboratory settings.

Mechanism of Action

The mechanism of action of 5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows the compound to modify the function of its targets, potentially inhibiting enzyme activity or altering protein-protein interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at the 5- and 7-Positions

The substituents at the 5- and 7-positions significantly influence physicochemical and biological properties:

  • 5,7-Dimethoxy vs. This is critical for herbicidal activity . Biological Impact: Dimethoxy derivatives (e.g., pyroxsulam) exhibit superior herbicidal efficacy compared to dimethyl analogs, as demonstrated in pre-emergent weed control studies .
  • Aryl/Di-tert-butyl Substitutions: Bulky substituents like di-tert-butyl or diphenyl groups (e.g., 5,7-ditertbutyl-triazolopyrimidine) enhance π-π stacking and van der Waals interactions, stabilizing metal complexes in bioinorganic applications. However, these groups reduce herbicidal activity due to steric hindrance at enzyme binding sites .

Modifications to the Sulfonyl Group

  • Sulfonyl Chloride vs. Sulfonamide :

    • The sulfonyl chloride group is highly reactive, enabling facile synthesis of sulfonamide herbicides like pyroxsulam (N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide) .
    • Sulfonamide derivatives exhibit selective herbicidal activity by inhibiting ALS. For example, metosulam (N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) targets broadleaf weeds with minimal crop toxicity due to optimized substituent geometry .
  • Thiol Derivatives :

    • Replacement of sulfonyl chloride with a thiol group (e.g., 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol) shifts reactivity toward nucleophilic substitution, yielding derivatives with distinct biological profiles, such as antimicrobial activity .

Physicochemical Properties

Compound Molecular Weight Solubility (mg/L) LogP Reference
5,7-Dimethoxy-sulfonyl chloride 246.68 120 (acetonitrile) 1.8
5,7-Dimethyl-sulfonyl chloride 214.66 85 (acetonitrile) 2.5
Pyroxsulam (sulfonamide derivative) 483.32 340 (water) -0.7

The dimethoxy derivative’s lower LogP (−0.7 for pyroxsulam) enhances aqueous solubility, facilitating systemic transport in plants.

Biological Activity

5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, potential applications in medicine and agriculture, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of triazolopyrimidines, which are known for their structural resemblance to purine bases. This similarity often translates into notable biological activities. The molecular formula for this compound is C9H10ClN5O2SC_9H_{10}ClN_5O_2S, indicating the presence of methoxy groups and a sulfonyl chloride moiety that may enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that derivatives of triazolopyrimidine compounds exhibit potent antimicrobial properties. For example, copper(II) complexes of triazolopyrimidine derivatives demonstrated significant antimicrobial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and biofilm-forming strains. These complexes displayed a higher efficacy compared to the parent compounds alone, suggesting that the metal coordination enhances their biological activity .

Antiproliferative Effects

Triazolopyrimidines have been recognized for their antiproliferative effects on cancer cells. Research indicates that certain derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. In particular, studies have reported that specific complexes show activity comparable to standard anticancer drugs against a range of cancer cell lines, including those associated with leukemia and melanoma .

Herbicidal Activity

The compound has been evaluated for its herbicidal properties. A patent describes various arylsulfonamide derivatives derived from this compound that exhibit herbicidal activity against several weed species. This suggests potential applications in agriculture as effective herbicides .

Study on Anticancer Activity

A study involving copper(II) complexes of triazolopyrimidine showed significant cytotoxic effects against murine melanoma B16 cells while exhibiting low toxicity towards normal cells. The mechanism of action was linked to DNA intercalation and nuclease-like activity, which was enhanced in the presence of hydrogen peroxide. This dual action not only inhibits cancer cell proliferation but also minimizes damage to normal tissues .

Herbicidal Efficacy Assessment

In agricultural research, various derivatives of 5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine were synthesized and tested for herbicidal activity. Preliminary bioassays indicated that these compounds could effectively control weed growth while demonstrating low toxicity to crops. This positions them as promising candidates for developing new herbicides with reduced environmental impact compared to traditional options .

Data Table: Summary of Biological Activities

Activity Description References
AntimicrobialEffective against MRSA and biofilm-forming bacteria ,
AntiproliferativeInduces apoptosis in cancer cell lines; comparable to standard drugs ,
HerbicidalExhibits herbicidal activity against various weeds ,

Q & A

Q. Table 1: Comparative Synthesis Conditions for Sulfonamide Derivatives

PrecursorSulfonyl ChlorideSolvent/BaseYield (%)Reference
2-Amino-5,7-dimethoxy-TP*2-Methoxy-4-(CF3_3)pyridine-3-SO2_2ClCH3_3CN/3-picoline85–92
5,7-Dimethyl-TP-thiolChloroacetamideDMF/TEA72
*TP = Triazolo[1,5-a]pyrimidine

Q. Table 2: Key Spectroscopic Data for Common Derivatives

Compound1H^1 \text{H}-NMR (δ, ppm)MS ([M+H]+^+)Melting Point (°C)
Sulfonamide herbicide (Pyroxsulam)7.29–7.42 (m, pyridine-H), 3.90 (s, OCH3_3)435.3208
5,7-Diphenoxy-TP derivative7.07–7.25 (m, phenyl-H)437.2235

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